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Compound of Interest

Compound Name: 1-Cyclopropylpropan-1-ol

Cat. No.: B185106

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropylpropan-1-ol is a secondary alcohol featuring a cyclopropyl group attached to
the carbinol carbon. This structural motif is of interest in medicinal chemistry as the cyclopropyl
ring is a bioisostere for various functional groups and can introduce conformational rigidity,
potentially improving metabolic stability and binding affinity of drug candidates. This document
provides a comprehensive technical overview of 1-cyclopropylpropan-1-ol, including its
chemical and physical properties, a detailed synthesis protocol, and predicted spectroscopic
characteristics. Due to the limited availability of direct experimental data for this specific
compound, some properties are estimated based on closely related analogs and established
chemical principles.

Chemical and Physical Properties

The following table summarizes the known and estimated properties of 1-cyclopropylpropan-
1-ol.
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Property Value Source
IUPAC Name 1-cyclopropylpropan-1-ol [PubChem][1]
CAS Number 18729-46-9 [PubChem][1]
Molecular Formula CeH120 [PubChem][1]
Molecular Weight 100.16 g/mol [PubChem][1]
Physical Form Liquid (presumed) [Sigma-Aldrich]

[General C6H120 alcohols

Boiling Point ~140-160 °C (estimated)
range][2]
) ) [Based on related compounds]
Density ~0.9 g/mL (estimated) 3]
. Soluble in water and common [Based on related compounds]
Solubility ]
organic solvents (presumed) [3]
XLogP3-AA 1.2 [PubChem][1]
Hydrogen Bond Donor Count 1 [PubChem][1]
Hydrogen Bond Acceptor
1 [PubChem][1]
Count
Rotatable Bond Count 2 [PubChem][1]

Synthesis

A robust and widely used method for the synthesis of 1-substituted cyclopropanols is the

Kulinkovich reaction.[4][5][6] This reaction utilizes a Grignard reagent in the presence of a

titanium(lV) alkoxide catalyst to convert an ester into the corresponding cyclopropanol. For the

synthesis of 1-cyclopropylpropan-1-ol, ethyl cyclopropanecarboxylate would be the

appropriate starting ester.

Proposed Synthesis Pathway: Kulinkovich Reaction

The following diagram illustrates the proposed synthetic route to 1-cyclopropylpropan-1-ol.
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Proposed synthesis of 1-cyclopropylpropan-1-ol via the Kulinkovich reaction.

Detailed Experimental Protocol (Adapted from a General
Kulinkovich Reaction Protocol)

This protocol is adapted from a general procedure for the Kulinkovich reaction and is expected
to be effective for the synthesis of 1-cyclopropylpropan-1-ol.[7]

Materials:

Ethyl cyclopropanecarboxylate

Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

Titanium(lV) isopropoxide or Chlorotitanium(1V) isopropoxide (solution in THF)

Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
Ethyl acetate (EtOAC)
Anhydrous sodium sulfate (NazSO4) or magnesium sulfate (MgSQOa)

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g.,
nitrogen or argon)

Procedure:

Reaction Setup: Under an inert atmosphere, a solution of ethyl cyclopropanecarboxylate (1.0
equiv) in anhydrous THF is charged into a dry round-bottom flask equipped with a magnetic
stirrer.

Addition of Catalyst: A solution of titanium(lV) isopropoxide or chlorotitanium(IV)
isopropoxide (e.g., 1.0 M in THF, catalytic amount, typically 0.1-0.2 equiv) is added to the
stirred solution at room temperature.

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

Addition of Grignard Reagent: A solution of ethylmagnesium bromide (e.g., 1.0 M in THF, 2.0-
2.5 equiv) is added dropwise to the cooled reaction mixture over a period of 30-60 minutes.
The reaction is exothermic, and the addition rate should be controlled to maintain the
temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 1-3 hours, or until TLC analysis indicates the
consumption of the starting ester.

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous
solution of ammonium chloride at 0 °C.

Extraction: The resulting mixture is extracted with ethyl acetate (3 x volume of the aqueous
layer).
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» Drying and Concentration: The combined organic layers are washed with brine, dried over
anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under
reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-
cyclopropylpropan-1-ol.

Spectroscopic Data (Predicted)

As experimental spectra for 1-cyclopropylpropan-1-ol are not readily available, the following
are predictions based on the analysis of similar structures and general spectroscopic principles.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, carbinol,
and propyl chain protons.

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)
OH 15-3.0 broad singlet 1H
triplet or doublet of
CH-OH 3.0-35 _ 1H
triplets
CHa2 (propyl) 14-1.7 multiplet 2H
CHs (propyl) 09-11 triplet 3H
CH (cyclopropyl) 0.7-1.0 multiplet 1H
CH: (cyclopropyl) 0.2-0.6 multiplet 4H

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.
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Carbon Predicted Chemical Shift (ppm)
C-OH 70-75

CHz (propyl) 30-35

CHs (propyl) 10-15

CH (cyclopropyl) 15-20

CHz2 (cyclopropyl) 0-10

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a hydroxyl group.

Predicted Wavenumber

Functional Group Appearance
(cm™)

O-H stretch 3200 - 3600 Broad, strong

C-H stretch (sp?) 2850 - 3000 Medium to strong

C-H stretch (cyclopropyl) ~3100 Weak to medium

C-O stretch (secondary
1100 - 1150 Strong

alcohol)

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of secondary alcohols often shows a weak or absent molecular ion peak.
[8][9] Key fragmentation patterns include alpha-cleavage and dehydration.

e Molecular lon (M*): m/z = 100 (likely weak or absent)

» Alpha-Cleavage: Loss of an ethyl radical (M - 29) to give a fragment at m/z = 71. Loss of a
cyclopropyl radical (M - 41) to give a fragment at m/z = 59.

o Dehydration: Loss of a water molecule (M - 18) to give a fragment at m/z = 82.
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Biological Activity and Experimental Workflows

There is currently no specific information in the public domain regarding the biological activity
or potential signaling pathway involvement of 1-cyclopropylpropan-1-ol. For a novel,
uncharacterized compound such as this, a typical initial screening cascade in a drug discovery
setting would involve assessing its general cytotoxicity against a panel of human cell lines.

Hypothetical In Vitro Cytotoxicity Screening Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a

novel small molecule.[10][11][12]
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A hypothetical workflow for the initial in vitro screening of 1-cyclopropylpropan-1-ol.

Experimental Protocol: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
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Materials:

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)

Complete cell culture medium (e.g., DMEM with 10% FBS)

1-Cyclopropylpropan-1-ol (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to
adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing serial
dilutions of 1-cyclopropylpropan-1-ol. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37
°C in a humidified incubator with 5% COx-.

MTT Addition: After the incubation period, the medium is removed, and MTT solution is
added to each well. The plates are incubated for another 2-4 hours to allow for the formation
of formazan crystals.

Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve
the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.
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» Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The
ICso0 value (the concentration of the compound that inhibits cell growth by 50%) is determined
by plotting the cell viability against the compound concentration and fitting the data to a
dose-response curve.

Conclusion

1-Cyclopropylpropan-1-ol is a structurally interesting small molecule with potential
applications in medicinal chemistry. While direct experimental data for this compound is limited,
this guide provides a comprehensive overview based on established chemical principles and
data from analogous compounds. The provided synthesis protocol offers a reliable method for
its preparation, and the predicted spectroscopic data can aid in its characterization. The
outlined hypothetical biological screening workflow provides a starting point for the
investigation of its potential therapeutic relevance. Further experimental studies are warranted
to fully elucidate the properties and biological activity of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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